3-Fluorocyclobutanamine

Vue d'ensemble

Description

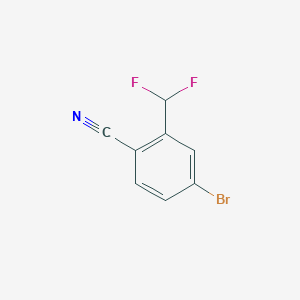

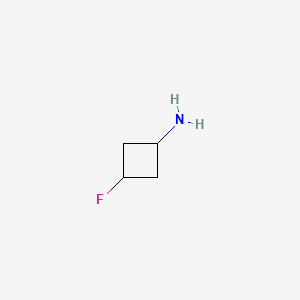

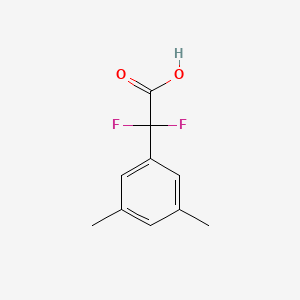

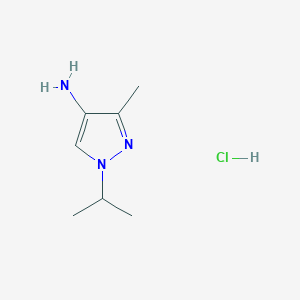

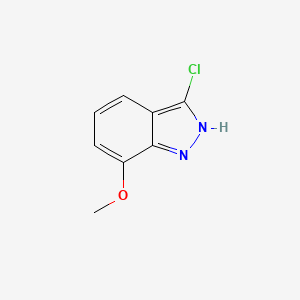

3-Fluorocyclobutanamine is a chemical compound with the molecular formula C4H8FN . It is also known as 3-fluorocyclobutan-1-amine . The compound is a white solid at room temperature .

Molecular Structure Analysis

The molecular structure of this compound consists of a cyclobutane ring, which is a four-membered carbon ring, with a fluorine atom and an amine group attached . The InChI key for this compound is WEBFDQGKSKHFDN-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound is a white solid at room temperature . It has a molecular weight of 89.11 . The compound is expected to have high GI absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 0.0, indicating its lipophilicity .Applications De Recherche Scientifique

Prostate Carcinoma Detection :

- A study by Schuster et al. (2011) demonstrated the effectiveness of a synthetic amino acid analog radiotracer, anti-3-(18)F-FACBC, in detecting recurrent prostate carcinoma. This PET/CT radiotracer showed higher sensitivity and accuracy compared to indium 111 (111In)-capromab pendetide, especially in differentiating prostatic from extraprostatic disease (Schuster et al., 2011).

Reliability in Prostate Carcinoma Follow-Up :

- Odewole et al. (2015) reported on the reproducibility of anti-3-[18F]FACBC uptake measurements in prostate carcinoma. The study found acceptable reproducibility in key background structures and stable or increased uptake over time in untreated malignant lesions (Odewole et al., 2015).

Utility in Pulmonary Lesion Characterization :

- Amzat et al. (2013) conducted a pilot study on the uptake characteristics of anti-3-[18F]FACBC in lung carcinoma. The study suggested that this radiotracer might help in characterizing pulmonary lesions, as it showed greater uptake in malignant lesions compared to inflammatory lesions (Amzat et al., 2013).

Characterization of Primary Prostate Carcinoma :

- Research by Schuster et al. (2013) correlated the uptake of anti-3-[(18)F] FACBC with histology in patients undergoing radical prostatectomy. The study found a significant correlation between SUVmax (standardized uptake values) and Gleason score, indicating potential utility in guiding biopsies to the most aggressive lesion (Schuster et al., 2013).

Clinical Practice Parameter for Recurrent Prostate Cancer :

- Savir-Baruch et al. (2018) discussed the use of fluciclovine PET/CT, including FACBC, in the evaluation of patients with suspected prostate cancer recurrence. This reflects the broader clinical application of FACBC in managing prostate cancer (Savir-Baruch et al., 2018).

Radiation Dosimetry and Biodistribution in Humans :

- A study by Nye et al. (2007) evaluated the whole-body radiation burden of anti-18F-FACBC in humans, highlighting its favorable dosimetry and potential for clinical imaging applications (Nye et al., 2007).

Fluorescent Amino Acid Encoding :

- Summerer et al. (2006) introduced a strategy for biosynthetically incorporating fluorescent amino acids into proteins, potentially applicable for various fluorophores including those similar to 3-Fluorocyclobutanamine in biochemical studies (Summerer et al., 2006).

Safety and Hazards

Mécanisme D'action

Target of Action

This compound is relatively new and may still be under investigation for its potential targets and their roles .

Mode of Action

As a fluorinated cyclobutanamine, it may interact with its targets in a unique manner that is yet to be fully understood .

Pharmacokinetics

The presence of a fluorine atom may also influence its metabolic stability .

Action Environment

It is known that the compound is stable under inert gas at 2-8°c .

Propriétés

IUPAC Name |

3-fluorocyclobutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8FN/c5-3-1-4(6)2-3/h3-4H,1-2,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APCSZMINSACNSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50705432, DTXSID601297210, DTXSID101309997 | |

| Record name | 3-Fluorocyclobutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50705432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclobutanamine, 3-fluoro-, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601297210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-3-Fluorocyclobutanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101309997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1260670-33-4, 1260670-54-9, 1234616-60-4 | |

| Record name | 3-Fluorocyclobutanamine, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1260670334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Fluorocyclobutanamine, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1260670549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Fluorocyclobutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50705432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclobutanamine, 3-fluoro-, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601297210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-3-Fluorocyclobutanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101309997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluorocyclobutanamine, trans- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5X99FNC2UU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Fluorocyclobutanamine, cis- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5P3VQT3J9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,9-Dibromospiro[7H-benzo[c]fluorene-7,9'-[9H]fluorene]](/img/structure/B6590976.png)

![2-(4-Fluorophenyl)-8,8-dimethyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one](/img/structure/B6591066.png)